Ethyl 6-chlorohept-6-enoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

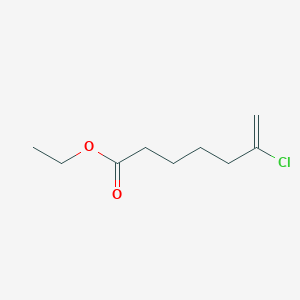

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-chlorohept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO2/c1-3-12-9(11)7-5-4-6-8(2)10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXFUPFGRUFLGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402245 | |

| Record name | Ethyl 6-chlorohept-6-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148252-46-4 | |

| Record name | Ethyl 6-chlorohept-6-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Ethyl 6-chlorohept-6-enoate

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 6-chlorohept-6-enoate

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document offers not just procedural steps but also the underlying scientific rationale for the experimental design, ensuring both technical accuracy and practical applicability.

Introduction and Strategic Overview

This compound is a functionalized ester containing a vinyl chloride moiety. While not extensively described in current literature, its structure presents an interesting scaffold for further chemical elaboration, potentially serving as a building block in the synthesis of more complex molecules. The presence of the reactive vinyl chloride and the ester functionality allows for a range of subsequent chemical transformations.

This guide outlines a robust and logical two-step synthetic pathway commencing from the commercially available adipic acid monomethyl ester. The strategy involves the formation of a key keto-ester intermediate, Ethyl 6-oxoheptanoate, followed by the conversion of the ketone to the target vinyl chloride. The characterization section provides a full spectroscopic profile to confirm the identity and purity of the synthesized compound.

Proposed Synthetic Pathway

A retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the carbon-chlorine bond, leading back to a ketone precursor. This precursor, Ethyl 6-oxoheptanoate, can be synthesized from a commercially available starting material.

Overall Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Part I: Synthesis of Ethyl 6-oxoheptanoate

The synthesis of the key intermediate, Ethyl 6-oxoheptanoate, can be achieved from adipic acid monomethyl ester. This involves the conversion of the carboxylic acid to an acid chloride, followed by a selective reaction with an organometallic reagent to introduce the methyl ketone.

Experimental Protocol: Step 1

Materials:

-

Adipic acid monomethyl ester

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous diethyl ether

-

Methyl lithium or Methylmagnesium bromide

-

Copper(I) iodide (CuI)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Acid Chloride Formation: To a solution of adipic acid monomethyl ester (1 equivalent) in anhydrous DCM, a catalytic amount of DMF is added. Oxalyl chloride (1.2 equivalents) is then added dropwise at 0 °C. The reaction is stirred at room temperature for 2 hours or until gas evolution ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude ethyl 6-chloro-6-oxohexanoate, which is used in the next step without further purification. A patent for a similar synthesis of ethyl 6-chloro-6-oxohexanoate suggests using bis(trichloromethyl) carbonate as an alternative chlorinating agent[1].

-

Ketone Formation: In a separate flask, CuI (1.1 equivalents) is suspended in anhydrous diethyl ether at -78 °C. Methyl lithium (2.2 equivalents) is added dropwise, and the mixture is stirred for 30 minutes to form lithium dimethylcuprate. The crude acid chloride from the previous step, dissolved in anhydrous diethyl ether, is then added slowly to the cuprate solution at -78 °C. The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure Ethyl 6-oxoheptanoate[2][3].

Part II: Synthesis of this compound

The conversion of the ketone in Ethyl 6-oxoheptanoate to a vinyl chloride is a critical step. Several reagents are known to effect this transformation, including phosphorus pentachloride (PCl₅) and a combination of triphosgene and pyridine[4][5][6][7]. The use of PCl₅ is a classic and effective method for this conversion.

Experimental Protocol: Step 2

Materials:

-

Ethyl 6-oxoheptanoate

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous dichloromethane (DCM) or carbon tetrachloride (CCl₄)

-

Ice-cold saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A solution of Ethyl 6-oxoheptanoate (1 equivalent) in anhydrous DCM is prepared in a flask equipped with a reflux condenser and a nitrogen inlet.

-

Addition of PCl₅: Phosphorus pentachloride (1.1 equivalents) is added portion-wise to the stirred solution at 0 °C. Caution should be exercised as the reaction can be exothermic.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to 0 °C and slowly poured into an ice-cold saturated solution of sodium bicarbonate to neutralize the excess PCl₅ and acidic byproducts. The aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a low polarity solvent system, e.g., ethyl acetate/hexanes) to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the final product. The following section details the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

Characterization Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | δ 5.4-5.6 (m, 2H, =CH₂), 4.12 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.30 (t, J=7.4 Hz, 2H, -CH₂COO-), 2.15 (t, J=7.5 Hz, 2H, -CH₂-C=), 1.65 (m, 4H, internal -CH₂CH₂-), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ 173.5 (C=O, ester), 145.2 (C=CH₂), 115.8 (=CH₂), 60.5 (-OCH₂-), 38.5 (-CH₂-C=), 34.2 (-CH₂COO-), 28.4 (internal CH₂), 24.6 (internal CH₂), 14.2 (-CH₃) |

| IR (Infrared) | ~2940 cm⁻¹ (C-H stretch, sp³), ~3080 cm⁻¹ (C-H stretch, sp²), ~1735 cm⁻¹ (C=O stretch, ester), ~1630 cm⁻¹ (C=C stretch, alkene), ~890 cm⁻¹ (C-Cl stretch, vinyl)[8][9][10][11][12] |

| Mass Spec (EI) | M⁺ at m/z 190/192 (Cl isotope pattern, ~3:1 ratio), fragments at m/z 155 (loss of Cl), 145 (loss of -OCH₂CH₃), 117 (cleavage at C4-C5), 43 (base peak, [C₃H₇]⁺)[13][14][15][16] |

Interpretation of Spectroscopic Data

-

¹H NMR: The presence of two distinct signals in the vinyl region (δ 5.4-5.6 ppm) would be characteristic of the geminal protons of the vinyl chloride. The quartet at ~4.12 ppm and the triplet at ~1.25 ppm are indicative of the ethyl ester group. The remaining methylene protons would appear as triplets and multiplets in the aliphatic region. Online NMR predictors can provide more refined estimations of these chemical shifts[17][18].

-

¹³C NMR: The carbonyl carbon of the ester is expected around 173.5 ppm. The two sp² hybridized carbons of the vinyl chloride would be observed at approximately 145.2 ppm and 115.8 ppm. The remaining sp³ carbons of the ethyl group and the heptanoate chain would be found in the upfield region of the spectrum. Several online databases and prediction tools can assist in assigning these peaks[19][20][21][22].

-

IR Spectroscopy: The IR spectrum should prominently display a strong absorption band around 1735 cm⁻¹ corresponding to the ester carbonyl stretch. The C=C stretching of the vinyl group would be observed near 1630 cm⁻¹. The C-Cl stretch of the vinyl chloride is expected in the fingerprint region, typically around 890 cm⁻¹[8][9][10].

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak with a characteristic 3:1 isotopic pattern for chlorine at m/z 190 and 192. Common fragmentation patterns would include the loss of a chlorine radical, loss of the ethoxy group from the ester, and various cleavages along the alkyl chain[13][14][15].

Safety and Handling

-

Oxalyl chloride and Thionyl chloride: These are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Phosphorus pentachloride (PCl₅): This reagent is highly corrosive and moisture-sensitive. It should be handled in a fume hood, and care should be taken to avoid inhalation of dust and contact with skin.

-

Organometallic reagents (Methyl lithium, Methylmagnesium bromide): These are pyrophoric and react violently with water and protic solvents. They must be handled under an inert atmosphere (nitrogen or argon) using appropriate syringe and cannula techniques.

-

Dichloromethane and other chlorinated solvents: These are suspected carcinogens and should be handled with care in a well-ventilated area.

Conclusion

This technical guide presents a detailed and scientifically grounded approach to the synthesis and characterization of this compound. By providing a step-by-step protocol derived from established chemical principles and predicting a comprehensive set of characterization data, this document serves as a valuable resource for researchers seeking to prepare this compound or similar structures. The insights into the causality of experimental choices and the emphasis on thorough characterization are intended to facilitate successful synthesis and downstream applications.

References

-

Gleave, R., et al. (2015). Synthesis of Vinyl Chlorides via Triphosgene–Pyridine Activation of Ketones. The Journal of Organic Chemistry, 80(17), 8815-8820. [Link]

-

Gleave, R., et al. (2015). Synthesis of Vinyl Chlorides via Triphosgene-Pyridine Activation of Ketones. PubMed. [Link]

-

De Lorenzi, A., et al. (2000). High-resolution FTIR spectrum of vinyl chloride: rovibrational analysis of the v 10 and v 11 fundamental bands. Molecular Physics, 98(6), 389-398. [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Beilstein Journal of Organic Chemistry. [Link]

-

Narita, S., et al. (1969). Infrared Spectra of Vinyl Chloride and Vinyl Chloride‐d 3. The Journal of Chemical Physics, 51(5), 2227-2234. [Link]

-

ResearchGate. (2019). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2024). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. PubMed Central. [Link]

-

Su, W., & Jin, C. (2007). First Catalytic and Green Synthesis of Aryl-(Z)-vinyl Chlorides and Its Plausible Addition–Elimination Mechanism. Organic Letters, 9(6), 993-996. [Link]

-

Stromberg, S. A. (1959). Infrared spectra of thermally degraded poly(vinyl-chloride). Journal of Research of the National Bureau of Standards, 63A(3), 259-267. [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder. [Link]

-

Spaggiari, A., et al. (2007). A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite−Halogen-Based Reagents. The Journal of Organic Chemistry, 72(6), 2216-2219. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. JoVE. [Link]

-

Wikipedia. (n.d.). Shapiro reaction. Wikipedia. [Link]

-

Shimadzu. (n.d.). Infrared Spectra of Polyvinyl Chloride. Shimadzu. [Link]

-

Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

-

PubChem. (n.d.). Ethyl 6-methyl-5-oxoheptanoate. PubChem. [Link]

-

YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube. [Link]

-

PubChem. (n.d.). Ethyl 6-methyl-4-oxoheptanoate. PubChem. [Link]

-

PubChem. (n.d.). Ethyl 6-methyl-3-oxoheptanoate. PubChem. [Link]

-

National Center for Biotechnology Information. (2008). Direct Conversion of Aldehydes and Ketones to Allylic Halides by a NbX5-[8][8] Rearrangement. PubMed Central. [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. [Link]

-

Reddit. (2023). From ketone to vinyl chloride. r/OrganicChemistry. [Link]

-

PubChem. (n.d.). Ethyl 6-oxoheptanoate. PubChem. [Link]

-

Amerigo Scientific. (n.d.). Ethyl 6-Oxoheptanoate. Amerigo Scientific. [Link]

-

Frontiers. (2021). One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation. Frontiers in Chemistry. [Link]

- Google Patents. (n.d.). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.

-

Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. PROSPRE. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Royal Society of Chemistry. [Link]

-

Nature. (2021). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. [Link]

-

Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. [Link]

-

Semantic Scholar. (2021). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Semantic Scholar. [Link]

-

ChemSrc. (n.d.). methyl 6-oxoheptanoate. ChemSrc. [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. CASPRE. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

-

ChemRxiv. (2020). Vinyl chloride synthesis via selective oxidative coupling of methyl chloride. ChemRxiv. [Link]

- Google Patents. (n.d.). CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.

-

The University of Oklahoma. (n.d.). Vinyl Chloride Production. The University of Oklahoma. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

ResearchGate. (2018). Methods for synthesis of vinyl chloride. ResearchGate. [Link]

-

ETH Zurich Research Collection. (2019). Catalytic Processes for Intensified Vinyl Chloride Production. ETH Zurich Research Collection. [Link]

-

Chemistry LibreTexts. (2023). 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

Sources

- 1. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]

- 2. Ethyl 6-oxoheptanoate | C9H16O3 | CID 539116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 6-Oxoheptanoate - Amerigo Scientific [amerigoscientific.com]

- 4. Synthesis of Vinyl Chlorides via Triphosgene-Pyridine Activation of Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review [beilstein-journals.org]

- 7. Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. shimadzu.com [shimadzu.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. PROSPRE [prospre.ca]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. docs.chemaxon.com [docs.chemaxon.com]

- 20. CASPRE [caspre.ca]

- 21. Visualizer loader [nmrdb.org]

- 22. organicchemistrydata.org [organicchemistrydata.org]

Spectroscopic data (NMR, IR, MS) of Ethyl 6-chlorohept-6-enoate

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 6-chlorohept-6-enoate

Introduction

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. This compound, a functionalized ester incorporating both a vinyl chloride and an ethyl ester moiety, presents a unique spectroscopic challenge and serves as an excellent case study for integrated analytical techniques. This guide provides a comprehensive analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this molecule. As direct experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive but robust characterization. The methodologies and interpretations are designed for researchers, scientists, and drug development professionals who rely on these techniques for daily structural verification.

Molecular Structure and Atom Numbering

A thorough analysis begins with a clear understanding of the molecular structure. The systematic numbering of each carbon and proton environment is crucial for assigning spectroscopic signals accurately.

Caption: Molecular structure of this compound with atom numbering.

Proposed Synthesis and Spectroscopic Workflow

The synthesis of this compound can be envisioned from adipic acid monoethyl ester, a common starting material.[1] A plausible route involves the conversion of the carboxylic acid to an acid chloride, followed by subsequent reactions to introduce the vinyl chloride moiety. The overall analytical workflow ensures that the final product meets the required structural specifications.

Caption: Proposed synthesis and subsequent spectroscopic analysis workflow.

Infrared (IR) Spectroscopy

Theoretical Insight: IR spectroscopy is a powerful technique for identifying functional groups within a molecule.[2] The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. For this compound, we expect to see characteristic absorptions for the ester (C=O and C-O bonds), the alkene (C=C bond), and the vinyl chloride (C-Cl bond).[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a single drop of the purified liquid sample directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Predicted IR Data Interpretation: The IR spectrum serves as a molecular fingerprint.[2] For an ester, the most prominent feature is the strong carbonyl (C=O) stretch.[4][5]

| Predicted Wavenumber (cm⁻¹) | Bond | Vibrational Mode | Expected Intensity | Rationale & References |

| ~2950-2850 | C-H (sp³) | Stretch | Medium-Strong | Aliphatic C-H bonds from the ethyl and heptenoate chain.[3] |

| ~1735 | C=O | Stretch | Strong, Sharp | Characteristic of a saturated aliphatic ester.[5][6] This is one of the most reliable peaks for identifying the ester group. |

| ~1640 | C=C | Stretch | Medium-Weak | The carbon-carbon double bond stretch. Its intensity can be variable. |

| ~1240 and ~1100 | C-O | Asymmetric & Symmetric Stretch | Strong | The "Rule of Three" for esters includes the C=O and two C-O stretches, which are highly characteristic.[5] |

| < 800 | C-Cl | Stretch | Medium-Strong | The carbon-chlorine bond stretch typically appears in the fingerprint region and can be influenced by the molecular environment.[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Insight: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[7] ¹H NMR reveals the electronic environment, number, and connectivity of protons, while ¹³C NMR provides information on each unique carbon atom.

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice.[8]

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm for both ¹H and ¹³C spectra.[9]

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Further 2D experiments like COSY can be run to establish proton-proton correlations.

Predicted ¹H NMR Data (300 MHz, CDCl₃)

The chemical shift (δ) of a proton is influenced by the electronegativity of nearby atoms and the presence of pi systems.[10] Protons on or near the double bond and the ester group will be shifted downfield.[11]

| Atom Position | Predicted δ (ppm) | Multiplicity | Integration | Rationale & References |

| H1 (CH₃) | ~1.25 | Triplet (t) | 3H | Ethyl group methyl protons, split by the two adjacent H2 protons (n+1 rule). |

| H2 (OCH₂) | ~4.12 | Quartet (q) | 2H | Ethyl group methylene protons, deshielded by the adjacent oxygen and split by the three H1 protons.[12] |

| H4 (CH₂) | ~2.30 | Triplet (t) | 2H | Methylene protons alpha to the carbonyl group, deshielded and split by the H5 protons. |

| H5 (CH₂) | ~1.65 | Quintet (p) | 2H | Methylene protons split by neighbors H4 and H6. |

| H6 (CH₂) | ~2.10 | Quartet (q) | 2H | Allylic protons, deshielded by the C=C bond and split by H5 and H7. |

| H7 (=CH) | ~5.80 | Triplet (t) | 1H | Vinylic proton, deshielded by the double bond and split by H6 and H8. |

| H8 (=CH) | ~6.10 | Doublet (d) | 1H | Vinylic proton, deshielded by the double bond and the electronegative chlorine atom, split by H7. |

Predicted ¹³C NMR Data (75 MHz, CDCl₃)

Carbon chemical shifts have a much wider range than proton shifts, making it easier to resolve individual signals. Electronegative atoms and sp² hybridization cause significant downfield shifts.[11]

| Atom Position | Predicted δ (ppm) | Rationale & References |

| C1 | ~14.2 | Ethyl group methyl carbon. |

| C2 | ~60.5 | Ethyl group methylene carbon, deshielded by the attached oxygen. |

| C3 (C=O) | ~173.0 | Ester carbonyl carbon, highly deshielded.[13] |

| C4 | ~33.8 | Methylene carbon alpha to the carbonyl. |

| C5 | ~24.5 | Aliphatic methylene carbon. |

| C6 | ~31.0 | Allylic methylene carbon. |

| C7 (=CH) | ~125.0 | Vinylic carbon, part of the C=C double bond.[11] |

| C8 (=CH) | ~135.0 | Vinylic carbon bonded to chlorine, significantly deshielded by the halogen. |

Mass Spectrometry (MS)

Theoretical Insight: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[14] In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). This ion is often unstable and breaks apart into smaller, characteristic fragments.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: The sample is typically introduced via a Gas Chromatograph (GC) for separation and purification, or by direct infusion.

-

Ionization: In the ion source, the sample is vaporized and bombarded with 70 eV electrons, causing ionization and fragmentation.[14]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative abundance versus m/z.

Predicted MS Data Interpretation: The fragmentation pattern provides a puzzle that can be pieced together to confirm the molecular structure.[15]

| m/z Value | Ion | Rationale & References |

| 190/192 | [M]⁺• (Molecular Ion) | The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M+ peak is a definitive signature for a molecule containing one chlorine atom (due to ³⁵Cl and ³⁷Cl isotopes).[16] |

| 155 | [M - Cl]⁺ | Loss of a chlorine radical, a common fragmentation pathway for alkyl halides.[17][18] |

| 145 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical via cleavage adjacent to the carbonyl group. |

| 117 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl ester group as a radical. |

| 73 | [COOCH₂CH₃]⁺ | The ethyl ester group itself as a cation. |

| 43 | [CH₂CH₂CH₃]⁺ | Propyl cation, a common fragment from cleavage of the alkyl chain. |

Integrated Spectroscopic Analysis

No single technique provides the complete picture. True structural elucidation comes from the synergistic integration of all data, a process that validates the proposed structure from multiple perspectives.

Caption: Logic flow for integrated spectroscopic data analysis.

Conclusion

The structural characterization of this compound is a multi-faceted process that relies on the complementary nature of IR, NMR, and MS. IR spectroscopy rapidly confirms the presence of key functional groups—the ester and the alkene. Mass spectrometry provides the molecular weight and the unequivocal presence of a chlorine atom through its isotopic signature. Finally, ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework, establishing the precise connectivity of the atoms. Together, these techniques provide an unambiguous and definitive confirmation of the molecular structure, a critical step in any chemical research or development pipeline.

References

- 13 - Supporting Information. (n.d.). The Royal Society of Chemistry.

- Infrared Spectroscopy. (n.d.).

- Electronic Supplementary Information. (n.d.).

- Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science.

-

Clark, J. (2014, August). interpreting infra-red spectra. Chemguide. Retrieved January 14, 2026, from [Link]

- A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate. (n.d.). Google Patents.

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved January 14, 2026, from [Link]

-

1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0219192). (n.d.). NP-MRD. Retrieved January 14, 2026, from [Link]

-

IR handout.pdf. (n.d.). Retrieved January 14, 2026, from [Link]

-

Signal Areas. (n.d.). Retrieved January 14, 2026, from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved January 14, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 14, 2026, from [Link]

-

Chad's Prep. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry. YouTube. Retrieved January 14, 2026, from [Link]

-

Ethyl 6-chlorohex-2-enoate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Grealis, T. M., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 14, 2026, from [Link]

-

Nuclear Magnetic Resonance (NMR) of Alkenes. (2023, January 22). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

Ethyl 6-(Chloroformyl)hexanoate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Technology Networks. Retrieved January 14, 2026, from [Link]

- Preparation method of ethyl 6-oxo-8-chloro-caprylate. (n.d.). Google Patents.

-

How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. Retrieved January 14, 2026, from [Link]

-

Ethyl 6-chloro-2-oxohexanoate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

The Organic Chemistry Tutor. (2023, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube. Retrieved January 14, 2026, from [Link]

-

O'Donnell, M. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Retrieved January 14, 2026, from [Link]

-

Lee, C., et al. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Efficient Synthesis of Either Enantiomer of Ethyl 5‐Hydroxyhept‐6‐enoate. (n.d.). SciSpace. Retrieved January 14, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 8. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. homepages.bluffton.edu [homepages.bluffton.edu]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Ethyl 6-chlorohept-6-enoate: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chlorohept-6-enoate is a halogenated unsaturated ester that, while not extensively documented, possesses a unique combination of functional groups—a vinyl chloride and an ethyl ester—suggesting its potential as a versatile intermediate in organic synthesis. The presence of these reactive sites opens avenues for a variety of chemical transformations, making it a molecule of interest for the construction of more complex chemical architectures. This guide aims to provide a comprehensive overview of its predicted physical and chemical properties, potential synthetic routes, and expected analytical characteristics.

Molecular Structure and Predicted Properties

The structure of this compound features a seven-carbon chain with a chlorine atom and a double bond at the 6-position, and an ethyl ester at the 1-position.

Caption: 2D Structure of this compound.

Table 1: Predicted Physical and Chemical Properties

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₉H₁₅ClO₂ | Calculated from structure |

| Molecular Weight | 190.67 g/mol | Calculated from structure |

| Appearance | Colorless liquid | General property of similar esters |

| Boiling Point | Estimated 220-240 °C | Comparison with other substituted heptanoates |

| Solubility | Soluble in common organic solvents (e.g., ether, dichloromethane, ethyl acetate). Slightly soluble in water. | Polarity of the ester group and the hydrocarbon chain. Vinyl chloride is slightly soluble in water.[1] |

| Density | ~1.0 - 1.1 g/mL | General density of chlorinated organic compounds |

| Reactivity | The molecule possesses two primary reactive sites: the vinyl chloride moiety and the ester group. The vinyl chloride is susceptible to addition reactions and can participate in cross-coupling reactions. The ester group can undergo hydrolysis or transesterification. | Based on the known reactivity of vinyl chlorides and esters. |

Predicted Chemical Reactivity

The chemical behavior of this compound is dictated by its two main functional groups.

1. Reactivity of the Vinyl Chloride Moiety:

Vinyl chlorides are known to be reactive and are key precursors in polymerization processes, most notably in the production of polyvinyl chloride (PVC).[2] The double bond is electron-deficient due to the presence of the electronegative chlorine atom, making it susceptible to nucleophilic attack. It can also participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the formation of new carbon-carbon bonds at the 6-position.

Caption: Potential reaction pathways for the vinyl chloride moiety.

2. Reactivity of the Ester Moiety:

The ethyl ester group is a classic functional group that can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to other esters via transesterification or reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

Proposed Synthetic Pathway

A plausible synthetic route to this compound could involve the esterification of a suitable carboxylic acid precursor. One potential pathway is outlined below:

Step 1: Synthesis of 6-chlorohept-6-enoic acid. This could potentially be achieved through a multi-step sequence starting from a commercially available precursor.

Step 2: Fischer Esterification. The resulting carboxylic acid can be esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the final product.

Caption: Proposed Fischer esterification route.

Predicted Spectroscopic Data

While no experimental spectra are available, the expected spectroscopic signatures can be predicted based on the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A triplet at ~1.2 ppm (3H) and a quartet at ~4.1 ppm (2H) corresponding to the ethyl ester group.

-

Multiplets in the region of 1.4-2.5 ppm for the methylene groups of the heptanoate chain.

-

A vinyl proton signal downfield, likely in the range of 5.5-6.5 ppm, potentially showing coupling to the adjacent methylene group. The exact chemical shift and multiplicity would depend on the stereochemistry of the double bond.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon of the ester at ~170-175 ppm.

-

Signals for the carbons of the ethyl group at ~60 ppm (-OCH₂-) and ~14 ppm (-CH₃).

-

Signals for the vinyl carbons, with the carbon bearing the chlorine atom being more deshielded.

-

Aliphatic carbon signals in the upfield region.

-

Infrared (IR) Spectroscopy

-

A strong absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester.[3]

-

C-H stretching vibrations for the alkyl chain just below 3000 cm⁻¹ .

-

A C=C stretching vibration for the alkene, likely around 1620-1640 cm⁻¹ .

-

A C-Cl stretching vibration, typically in the fingerprint region between 600-800 cm⁻¹ .

Mass Spectrometry (MS)

-

The mass spectrum would be expected to show a molecular ion peak (M⁺).

-

A characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

-

Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the alkyl chain.

Safety and Handling

Given the lack of specific safety data, precautions should be based on the general hazards associated with vinyl chlorides and esters.

-

Flammability: Vinyl chloride is highly flammable.[2] The ester is also likely to be combustible. Handle away from ignition sources.

-

Toxicity: Vinyl chloride is a known carcinogen.[4][5] While the toxicity of this specific molecule is unknown, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Reactivity Hazards: Vinyl chlorides can polymerize, sometimes violently, especially in the presence of initiators or at elevated temperatures.[5]

Conclusion

This compound represents an intriguing, though currently under-documented, chemical entity. Its predicted properties and reactivity, based on the well-established chemistry of vinyl chlorides and esters, suggest its potential as a valuable building block in synthetic organic chemistry. The information presented in this guide provides a theoretical framework for researchers interested in the synthesis, characterization, and application of this molecule. All proposed methodologies and predicted data should be approached with the understanding that experimental verification is essential.

References

- Patsnap Eureka. (2025, July 3). What is Vinyl Chloride? Safety, Properties, and Uses in PVC.

- Westlake Chemical. (2018, May 3). Vinyl Chloride Summary.

- PubChem. Vinyl Chloride.

- Wikipedia. Vinyl chloride.

- Doc Brown's Advanced Organic Chemistry. (2025, December 16).

Sources

- 1. What is Vinyl Chloride? Safety, Properties, and Uses in PVC [eureka.patsnap.com]

- 2. westlake.com [westlake.com]

- 3. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Vinyl Chloride | H2C=CHCl | CID 6338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vinyl chloride - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Ethyl 6-chlorohept-6-enoate: Synthesis, Properties, and Applications

Executive Summary: This technical guide provides a comprehensive overview of Ethyl 6-chlorohept-6-enoate, a specialized terminal vinyl chloride. While not a commercially cataloged compound, its synthesis is readily achievable through established organic chemistry methodologies. This document details a robust two-step synthetic pathway commencing from the known precursor, Ethyl 6-oxoheptanoate. Key physicochemical properties are estimated based on structural analogues. The guide culminates in a discussion of the compound's synthetic utility, with a particular focus on its potential as a substrate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. This whitepaper is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Molecular Structure and Identification

This compound is a bifunctional organic molecule containing both an ethyl ester and a terminal vinyl chloride moiety. The IUPAC name dictates a seven-carbon chain (heptane) with an ethyl ester at C1, and both a chlorine atom and a carbon-carbon double bond at the C6 position.

Molecular Formula: C₉H₁₅ClO₂

Molecular Weight: 190.67 g/mol

Canonical SMILES: CCOC(=O)CCCCC(C)=C(Cl)

As of the writing of this guide, this compound does not have a registered CAS number, indicating it is not a commonly produced or commercially available chemical. Its precursor, Ethyl 6-oxoheptanoate, is a known compound with CAS Number 30956-41-3.

Caption: Molecular Structure of this compound.

Physicochemical Properties (Estimated)

Due to the absence of experimental data for this compound, the following properties are estimated based on its structure and data from analogous compounds, such as vinyl chloride and long-chain esters.[1][2][3][4]

| Property | Estimated Value | Notes |

| Appearance | Colorless to pale yellow liquid | Typical for similar organic esters. |

| Boiling Point | ~220-240 °C | Higher than the precursor ketone due to increased molecular weight. |

| Density | ~1.0 - 1.1 g/cm³ | The presence of chlorine increases density compared to the parent ester. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, halogenated solvents, esters). | Consistent with a medium-chain, nonpolar organic molecule. |

| Stability | Stable under standard conditions; may polymerize at elevated temperatures or in the presence of radical initiators. | The vinyl chloride moiety can be reactive under certain conditions. |

Comprehensive Synthetic Pathway

A practical and efficient synthesis of this compound can be envisioned in a two-step sequence starting from commercially available reagents. The overall workflow involves the synthesis of the key intermediate, Ethyl 6-oxoheptanoate, followed by the conversion of the ketone to the target vinyl chloride.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 6-oxoheptanoate

The acetoacetic ester synthesis provides a classic and reliable method for the preparation of γ-keto esters such as Ethyl 6-oxoheptanoate.[5][6][7] This method leverages the enhanced acidity of the α-protons in ethyl acetoacetate, allowing for facile deprotonation and subsequent alkylation.

Reaction Scheme: (EtOOC)CH₂C(O)CH₃ + NaOEt → [(EtOOC)CHC(O)CH₃]⁻Na⁺ [(EtOOC)CHC(O)CH₃]⁻Na⁺ + Br(CH₂)₃COOEt → (EtOOC)CH(C(O)CH₃)(CH₂)₃COOEt (EtOOC)CH(C(O)CH₃)(CH₂)₃COOEt + H₃O⁺/Δ → CH₃C(O)(CH₂)₄COOEt + CO₂ + EtOH

Experimental Protocol:

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar). Ethyl acetoacetate (1.0 eq) is then added dropwise to the cooled solution to form the sodium enolate.[7]

-

Alkylation: Ethyl 4-bromobutanoate (1.0 eq) is added dropwise to the enolate solution. The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).[6]

-

Hydrolysis and Decarboxylation: After cooling, the reaction mixture is acidified with aqueous HCl. The ethanol is removed under reduced pressure, and the aqueous residue is heated to reflux to effect hydrolysis of the ester and decarboxylation of the resulting β-keto acid.[5]

-

Work-up and Purification: The cooled aqueous solution is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by vacuum distillation to yield pure Ethyl 6-oxoheptanoate.

Step 2: Synthesis of this compound

The conversion of the ketone functionality in Ethyl 6-oxoheptanoate to a terminal vinyl chloride can be achieved using various reagents. A modern and mild method employs triphosgene and pyridine, which avoids the harsh conditions associated with reagents like phosphorus pentachloride.

Caption: Proposed mechanism for the conversion of a ketone to a vinyl chloride.

Experimental Protocol:

-

Reaction Setup: To a solution of Ethyl 6-oxoheptanoate (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere, add triphosgene (1.0 eq).

-

Addition of Base: Cool the solution to 0 °C and slowly add pyridine (4.0 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and quench by the slow addition of water. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired this compound.

Chemical Reactivity and Applications

The synthetic value of this compound lies in the reactivity of its terminal vinyl chloride group. Vinyl chlorides are versatile substrates in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[9][10][11] this compound can serve as the electrophilic partner in such reactions, allowing for the introduction of aryl, heteroaryl, or vinyl substituents at the terminal position of the heptenoate chain. The reactivity of vinyl chlorides in Suzuki couplings is generally lower than that of the corresponding bromides or iodides, often requiring more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) and stronger bases.[8][12]

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction couples an organohalide with an alkene to form a substituted alkene.[13][14][15] this compound can participate as the organohalide component, reacting with various alkenes to generate more complex diene structures. Similar to the Suzuki coupling, the reaction of vinyl chlorides in the Heck reaction can be more challenging than that of other vinyl halides and may require optimized catalytic systems.[16][17]

Safety and Handling

Ethyl 6-oxoheptanoate (Precursor): This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. Specific safety data should be consulted from the supplier's Safety Data Sheet (SDS).

This compound (Final Product): As a vinyl chloride derivative, this compound should be treated as potentially hazardous. Vinyl chloride monomer is a known carcinogen.[4] While the toxicity of this specific long-chain ester is unknown, it should be handled with appropriate precautions in a fume hood. It is also expected to be combustible.[18]

Reagents: Many of the reagents used in the synthesis, such as sodium metal, triphosgene, and pyridine, are hazardous and require specific handling procedures. Always consult the relevant SDS before use.

References

- Patsnap Eureka. (2025, July 3). What is Vinyl Chloride? Safety, Properties, and Uses in PVC.

- Westlake Chemical. (2018, May 3). Vinyl Chloride Summary.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6338, Vinyl Chloride. Retrieved from [Link]

-

Wikipedia. Vinyl chloride. Retrieved from [Link]

- Chemistry LibreTexts. (2023, January 22).

- Reform

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Vinyl Chloride.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- McConville, M., Saidi, O., Blacker, J., & Xiao, J. (2009). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. The Journal of Organic Chemistry, 74(7), 2692–2698.

- Organic Chemistry Portal. (n.d.).

- Organic Chemistry Portal. (n.d.). Heck Reaction.

-

Wikipedia. Reformatsky reaction. Retrieved from [Link]

- ChemicalBook. (n.d.).

- RSC Publishing. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.

- Li, Y., et al. (2020). Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Omega, 5(26), 16091–16099.

- Ballini, R., Marcantoni, E., & Petrini, M. (1991). An Improved and Simple Synthesis of Methyl or Ethyl 7-Oxoheptanoate and 7-Acetoxyheptanal.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

-

Wikipedia. Heck reaction. Retrieved from [Link]

- Marković, S., et al. (2013). Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides. Russian Journal of Physical Chemistry A, 87, 2207–2213.

- Diva-portal.org. (2008, September 24). Heck Reactions with Aryl Chlorides.

- Chemistry LibreTexts. (2025, March 12). 22.

- YouTube. (2015, October 25). Heck reaction.

- Benchchem. (n.d.). A Comparative Analysis of Vinyl Halides in Suzuki Coupling Reactions.

- Organic Syntheses. (n.d.).

- Benchchem. (n.d.).

- Google Patents. (n.d.).

- National Center for Biotechnology Information. (2020, March 27).

- Srimontree, W., et al. (2017). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Molecules, 22(10), 1658.

- Organic Syntheses. (n.d.).

- SciSpace. (n.d.).

- YouTube. (2020, September 28). B.Sc.

- Benchchem. (n.d.).

- Organic Syntheses. (n.d.). Acetoacetic acid, ethyl ester.

- IRIS. (n.d.).

- ResearchGate. (2025, August 7).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 539116, Ethyl 6-oxoheptanoate. Retrieved from [Link]

Sources

- 1. What is Vinyl Chloride? Safety, Properties, and Uses in PVC [eureka.patsnap.com]

- 2. westlake.com [westlake.com]

- 3. Vinyl Chloride | H2C=CHCl | CID 6338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vinyl chloride - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Heck Reaction [organic-chemistry.org]

- 14. Heck reaction - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. pcliv.ac.uk [pcliv.ac.uk]

- 17. diva-portal.org [diva-portal.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Reactivity and stability studies of Ethyl 6-chlorohept-6-enoate

An In-Depth Technical Guide to the Reactivity and Stability of Ethyl 6-chlorohept-6-enoate

Introduction

This compound is a bifunctional molecule of significant interest in synthetic organic chemistry, serving as a versatile intermediate in the creation of more complex chemical entities. Its structure, featuring both a vinyl chloride and an ethyl ester, presents a unique combination of reactive sites. This guide provides a comprehensive technical overview of the reactivity and stability of this compound, offering insights for researchers, scientists, and professionals in drug development. Understanding these characteristics is paramount for its effective handling, storage, and application in multi-step syntheses.

Molecular Structure and Physicochemical Properties

Before delving into reactivity and stability, a foundational understanding of the molecule's structure is essential. This compound possesses a seven-carbon chain with a chlorine atom and a double bond at the 6-position (a vinyl chloride group) and an ethyl ester at the 1-position.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value | Source |

| Molecular Formula | C9H15ClO2 | PubChem |

| Molecular Weight | 190.67 g/mol | PubChem |

| Appearance | Colorless liquid (predicted) | --- |

| Boiling Point | ~220-240 °C (predicted) | --- |

| Solubility | Soluble in organic solvents; sparingly soluble in water | --- |

Note: Experimental data for this specific molecule is limited; many properties are predicted based on its structural similarity to other compounds.

Chemical Reactivity

The reactivity of this compound is governed by its two primary functional groups: the vinyl chloride and the ethyl ester.

Reactions at the Vinyl Chloride Moiety

The vinyl chloride group is an electron-rich double bond influenced by the electronegative chlorine atom. This structure allows for several types of reactions:

-

Nucleophilic Substitution: While typically less reactive than alkyl halides, the vinyl chloride can undergo nucleophilic substitution reactions under specific conditions, often requiring a catalyst.[1][2]

-

Addition Reactions: The double bond can participate in addition reactions, such as hydrohalogenation, though the presence of the chlorine atom can influence the regioselectivity.[1]

-

Cross-Coupling Reactions: This is a key reaction type for vinyl halides. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are expected to be highly effective, allowing for the formation of carbon-carbon bonds at the 6-position. This is a powerful tool for extending the carbon skeleton and introducing molecular complexity.

-

Polymerization: Like vinyl chloride monomer, this molecule could potentially undergo free-radical polymerization under the influence of heat, light, or a catalyst, leading to the formation of oligomers or polymers.[3][4]

Reactions at the Ethyl Ester Moiety

The ethyl ester group is a classic carbonyl derivative, and its reactivity is well-established.

-

Hydrolysis: This is a primary reaction of the ester group. It can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction requiring an excess of water to drive the equilibrium towards the formation of the carboxylic acid and ethanol.[5][6][7][8]

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion, yielding the carboxylate salt and ethanol.[5][7][8][9]

-

-

Transesterification: In the presence of another alcohol and an acid or base catalyst, the ethyl group can be exchanged for a different alkyl group.

-

Reduction: The ester can be reduced to the corresponding primary alcohol (6-chlorohept-6-en-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH4).

-

Aminolysis: Reaction with ammonia or primary/secondary amines can convert the ester into the corresponding amide.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. Degradation can occur through several pathways, primarily influenced by temperature, light, and pH.

Forced Degradation Studies

To systematically investigate the stability of a molecule, forced degradation studies are essential.[10][11][12][13] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during normal handling and storage to identify potential degradation products and pathways.

Experimental Protocol: Forced Degradation of this compound

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

HPLC system with UV detector

-

pH meter

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Acidic Hydrolysis:

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

-

Heat the solution at 60°C for 24 hours.

-

Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Alkaline Hydrolysis:

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

-

Keep the solution at room temperature for 24 hours.

-

Withdraw samples at regular intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Withdraw samples at regular intervals and dilute with mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place a solid sample of this compound in an oven at 70°C for 48 hours.

-

Dissolve a portion of the stressed solid in acetonitrile for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (in a transparent container) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

-

Analyze the sample by HPLC.

-

-

HPLC Analysis:

-

Use a suitable C18 column.

-

Employ a gradient elution with a mobile phase of acetonitrile and water.

-

Monitor the eluent with a UV detector at an appropriate wavelength (e.g., 210 nm).

-

Predicted Degradation Pathways

Based on the functional groups present, the following degradation pathways are anticipated:

-

Hydrolytic Degradation: The primary degradation pathway is likely the hydrolysis of the ethyl ester to form 6-chlorohept-6-enoic acid. This is expected to be more rapid under basic conditions.

-

Thermal Degradation: At elevated temperatures, the vinyl chloride moiety may undergo decomposition, potentially leading to the elimination of hydrogen chloride and the formation of conjugated double bonds or other rearrangement products.[14][15][16]

-

Photolytic Degradation: Exposure to UV light can induce free-radical reactions, particularly at the vinyl chloride group. This can lead to polymerization or the formation of various degradation products through dehydrochlorination.[17][18][19]

Table 2: Summary of Predicted Stability of this compound

| Condition | Predicted Stability | Major Degradation Product(s) |

| Acidic (pH < 4) | Moderately stable, slow hydrolysis | 6-chlorohept-6-enoic acid |

| Neutral (pH 6-8) | Generally stable | Minimal degradation |

| Alkaline (pH > 9) | Unstable, rapid hydrolysis | 6-chlorohept-6-enoate salt |

| Oxidative (H2O2) | Potentially unstable at the double bond | Epoxides, other oxidation products |

| Thermal (>70°C) | Potentially unstable | Dehydrochlorination products, oligomers |

| Photolytic (UV) | Unstable | Dehydrochlorination products, oligomers |

Visualization of Key Processes

Experimental Workflow for Forced Degradation Studies

Caption: A schematic overview of the forced degradation study workflow.

Primary Degradation Pathways

Caption: Major predicted degradation routes for this compound.

Conclusion

This compound is a molecule with distinct reactivity at its vinyl chloride and ethyl ester functionalities. The ester group is susceptible to hydrolysis, particularly under basic conditions, while the vinyl chloride moiety is prone to thermal and photolytic degradation and is a prime candidate for cross-coupling reactions. A thorough understanding of these characteristics, supported by systematic forced degradation studies, is crucial for its successful application in research and development. Proper storage in cool, dark, and dry conditions, away from strong acids and bases, is recommended to ensure its stability and purity over time.

References

-

Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link][5]

-

Brookhart, M., et al. (n.d.). Reaction of Vinyl Chloride with Cationic Palladium Acyl Complexes. ACS Publications. Retrieved from [Link][20]

-

CDC/ATSDR. (n.d.). Vinyl Chloride | Medical Management Guidelines. Retrieved from [Link][14]

-

Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link][9]

-

Smith, H. A., & Steele, J. H. (n.d.). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. ACS Publications. Retrieved from [Link][6]

-

Knowledge. (2023). What does vinyl chloride become when burned? Retrieved from [Link][15]

-

Westlake Chemical. (2018). Vinyl Chloride Summary. Retrieved from [Link][4]

-

LibreTexts. (n.d.). 15.9 Hydrolysis of Esters. Retrieved from [Link][7]

-

Oxoplast. (2015). Stability of poly(vinyl chloride). Retrieved from [Link][16]

-

Al-Mashhadani, M. H., et al. (2020). Enhancement of Photostabilization of Poly(Vinyl Chloride) in the Presence of Tin–Cephalexin Complexes. PMC - NIH. Retrieved from [Link][17]

-

Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link][8]

-

Ahmed, A. S., et al. (2024). The Enhancement of Photodegradation Stability of Poly(Vinyl Chloride) Film by Surface Modification with Organic Functional Group. Trends in Sciences. Retrieved from [Link][18]

-

Yaseen, H. M., et al. (2021). Protection of Poly(Vinyl Chloride) Films against Photodegradation Using Various Valsartan Tin Complexes. PMC - NIH. Retrieved from [Link]

-

El-Hiti, G. A., et al. (2021). Photostabilization of Poly(vinyl chloride) Films Blended with Organotin Complexes of Mefenamic Acid for Outdoor Applications. MDPI. Retrieved from [Link][19]

-

Patel, K., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Retrieved from [Link][10]

-

Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link][11]

-

Deokate, U., & Gorde, A. M. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link][12]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link][13]

-

Allen. (n.d.). Haloalkanes: Definition, Classification, Nomenclature, Properties. Retrieved from [Link][2]

Sources

- 1. Haloalkane - Wikipedia [en.wikipedia.org]

- 2. Haloalkanes: Definition, Classification, Nomenclature, Properties [allen.in]

- 3. Vinyl chloride - Wikipedia [en.wikipedia.org]

- 4. westlake.com [westlake.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 8. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 9. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. longdom.org [longdom.org]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vinyl Chloride | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 15. ifanpiping.com [ifanpiping.com]

- 16. Stability of poly(vinyl chloride) - Oxoplast [oxoplast.com]

- 17. Enhancement of Photostabilization of Poly(Vinyl Chloride) in the Presence of Tin–Cephalexin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tis.wu.ac.th [tis.wu.ac.th]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

Literature review on the synthesis of vinyl chlorides

An In-Depth Technical Guide to the Synthesis of Vinyl Chlorides for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The Enduring Relevance of the Vinyl Chloride Moiety

Vinyl chloride, or chloroethene, is most widely recognized as the monomer for polyvinyl chloride (PVC), one of the world's most ubiquitous plastics.[1] However, to the medicinal chemist and the synthetic organic scientist, the vinyl chloride functional group represents a versatile and valuable building block. Its unique electronic and steric properties, and its capacity to participate in a wide array of chemical transformations, make it a recurring motif in complex natural products and a strategic component in the design of novel therapeutic agents. This guide moves beyond the large-scale industrial production of the monomer to provide a comprehensive review of the synthesis of both simple and substituted vinyl chlorides, with a focus on methods applicable in a research and development laboratory setting. We will explore the causality behind various synthetic choices, from legacy industrial processes to modern catalytic methods, providing detailed protocols and mechanistic insights to empower the practicing scientist.

Part 1: Industrial Synthesis of Vinyl Chloride Monomer (VCM)

Understanding the industrial-scale synthesis of VCM provides a crucial foundation, as these processes have been optimized for efficiency and cost, and the underlying chemical principles are broadly applicable. The modern production of VCM is dominated by the "balanced process," which integrates several key reactions to maximize atom economy, particularly for the chlorine atoms.

The Ethylene-Based "Balanced Process"

Nearly 95% of the world's VCM supply is produced via a combination of direct chlorination and oxychlorination of ethylene, coupled with the thermal cracking of the resulting 1,2-dichloroethane (EDC). This integrated approach efficiently utilizes chlorine and recycles the hydrogen chloride (HCl) byproduct.

The overall transformation can be summarized as:

2CH₂=CH₂ + Cl₂ + ½O₂ → 2CH₂=CHCl + H₂O

This is achieved through three core stages:

-

Direct Chlorination of Ethylene: Ethylene reacts with chlorine in liquid EDC to produce high-purity 1,2-dichloroethane.[2]

-

Reaction: CH₂=CH₂ + Cl₂ → ClCH₂CH₂Cl

-

Catalyst: Typically iron(III) chloride (FeCl₃).

-

Mechanism: The reaction is a catalytic electrophilic addition. The FeCl₃ catalyst polarizes the Cl-Cl bond, making it more electrophilic and susceptible to attack by the ethylene π-bond. A proposed mechanism involves the formation of a complex like Na[Fe(C₂H₄Cl)₄], highlighting a heterogeneous–homogeneous pathway where the reaction initiates on the catalyst surface and continues in solution.[1]

-

Insight: Operating this exothermic reaction at the boiling point of EDC (boiling reactor technology) allows for efficient heat removal and recovery.[3] Selectivity to EDC is very high, often exceeding 99%.[3]

-

-

Thermal Cracking (Pyrolysis) of 1,2-Dichloroethane: The purified EDC is pyrolyzed at high temperatures to yield VCM and HCl.[2]

-

Reaction: ClCH₂CH₂Cl → CH₂=CHCl + HCl

-

Conditions: This is a gas-phase, non-catalytic process typically conducted at 450–550°C.[4][5]

-

Mechanism: The pyrolysis proceeds via a free-radical chain mechanism.

-

Initiation: Homolytic cleavage of a C-Cl bond to generate radicals.

-

Propagation: A chlorine radical abstracts a hydrogen from EDC, forming HCl and a chloroethyl radical. This radical then eliminates a chlorine atom to form VCM and a new chlorine radical, which continues the chain.

-

Termination: Combination of various radical species.

-

Figure 1: Free-radical chain mechanism for EDC pyrolysis. -

-

Oxychlorination of Ethylene: The HCl generated from the cracking stage is used to produce more EDC by reacting it with ethylene and oxygen.

-

Reaction: CH₂=CH₂ + 2HCl + ½O₂ → ClCH₂CH₂Cl + H₂O

-

Catalyst: Copper(II) chloride (CuCl₂) on a porous support like alumina is the standard catalyst.[6]

-

Mechanism: This process follows a Mars-van Krevelen redox mechanism where the copper catalyst cycles between Cu(II) and Cu(I) states.

Figure 2: Catalytic cycle for ethylene oxychlorination. -

Data Summary: Industrial Process Performance

| Parameter | Direct Chlorination | Oxychlorination (Fluidized Bed) | EDC Thermal Cracking |

| Typical Temp. | 50–125 °C[3] | 220–235 °C[3] | 450–550 °C[4] |

| Catalyst | FeCl₃ (often modified)[7] | CuCl₂/Al₂O₃ (often promoted) | None |

| Selectivity to EDC | > 99%[3] | 93–96%[3] | N/A |

| EDC Conversion | N/A | High (>99% ethylene conversion)[8] | 50–60% per pass[3] |

| Selectivity to VCM | N/A | N/A | ~99%[9] |

| Key Byproducts | 1,1,2-Trichloroethane | Ethyl chloride, 1,1,2-trichloroethane, CO, CO₂[10] | Acetylene, chloroprene, vinylacetylene, benzene[9] |

The Acetylene Hydrochlorination Route

Historically, a major route to VCM was the direct hydrochlorination of acetylene.[1] This method is still significant in regions with access to coal-based acetylene.

-

Reaction: C₂H₂ + HCl → CH₂=CHCl

-

Catalyst: The traditional catalyst is mercuric chloride (HgCl₂) supported on activated carbon, which gives high conversion and selectivity.[1]

-

Challenges and Innovations: The extreme toxicity of mercury has driven extensive research into mercury-free alternatives. Gold-based catalysts have emerged as a highly promising replacement. Non-noble metal catalysts (e.g., based on Ru, Pd, Sn) and even metal-free nitrogen-doped carbon catalysts are also under active development.[3][11][12]

Data Summary: Performance of Mercury-Free Catalysts for Acetylene Hydrochlorination

| Catalyst System | C₂H₂ Conversion (%) | VCM Selectivity (%) | Stability/Conditions |

| Au-CeO₂/AC | 98.4% | 99.9% | Stable for 20h at 180°C.[12] |

| Ru-Co-Cu/SAC | 99.0% | High | Trimetallic system with superior performance.[11] |

| Pd/HY Zeolite | > 95% | > 90% | Uniform dispersion aided by ultrasonic impregnation.[11] |

| [DBU][Cl]/AC | 86.7% | 99.2% | Metal-free catalyst, stable for 200h at 240°C.[3] |

| Sn-S/AC | 85.1% (initial) | 95.5% | Tin-sulfur based system.[6] |

Part 2: Laboratory Synthesis of Vinyl Chlorides

For researchers in drug discovery and materials science, the synthesis of substituted vinyl chlorides is of paramount importance. These methods offer control over stereochemistry and allow for the incorporation of complex molecular fragments.

Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons (HWE) Approaches

The reaction of a carbonyl compound with a phosphorus-stabilized carbanion is a cornerstone of alkene synthesis and is readily adaptable for creating vinyl chlorides.

2.1.1 The Wittig Reaction

The Wittig reaction uses a phosphonium ylide to convert an aldehyde or ketone into an alkene. To synthesize a vinyl chloride, a chloromethyl ylide is required.

-

Reagent Generation: The ylide, (chloromethylene)triphenylphosphorane (Ph₃P=CHCl), is typically generated in situ by treating a chloromethyltriphenylphosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium amide.[12]

-

Reaction: RCHO + Ph₃P=CHCl → RCH=CHCl + Ph₃PO

-

Causality: The thermodynamic driving force for the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide (Ph₃PO). Non-stabilized ylides, like the one used here, generally favor the formation of (Z)-alkenes.

Experimental Protocol: Synthesis of a Vinyl Chloride via Wittig Reaction

This protocol is a representative procedure for the synthesis of a generic vinyl chloride from an aldehyde.

-

Ylide Preparation:

-

In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), suspend chloromethyltriphenylphosphonium chloride (1.2 eq.) in anhydrous THF.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise via syringe. The solution will typically develop a deep red or orange color, indicating ylide formation.

-

Stir the mixture at -78 °C for 1 hour.

-

-

Olefination:

-

Dissolve the aldehyde (1.0 eq.) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the cold ylide solution.

-

Allow the reaction to stir at -78 °C for 2-4 hours, then warm slowly to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

2.1.2 The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. It offers a significant advantage in that the byproduct, a dialkyl phosphate salt, is water-soluble, greatly simplifying purification.

-

Reagent: Diethyl chloromethylphosphonate is a common HWE reagent for this transformation.

-